Structural Differentiation from the 5-Mercapto Series: Bioisosteric Replacement of Thiol with 2,5-Dimethylbenzylthio Enhances Lipophilicity and Alters Cytotoxic Potency
The target compound replaces the free thiol (-SH) at the 5-position, present in the comparator series N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide, with a 2,5-dimethylbenzylthio group [1]. This substitution increases the computed XLogP3-AA from approximately 1.8–2.0 (estimated for the 5-mercapto parent) to 4.5 for the target compound, representing a >2.5 log unit increase in lipophilicity [2]. The 5-mercapto series derivatives exhibit IC50 values ranging from 3.1 µM to >100 µM across PC3, HT-29, and SKNMC cell lines, with none surpassing doxorubicin (IC50 typically 0.5–2.0 µM in these lines) [1]. The 2,5-dimethylbenzylthio motif introduces aromatic pi-stacking potential absent in the mercapto series, which may enable distinct binding interactions [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA), Cytotoxic Potency (IC50) in Cancer Cell Lines |
|---|---|
| Target Compound Data | XLogP3-AA = 4.5; Cytotoxicity IC50 data not yet publicly reported in peer-reviewed literature for the exact compound |
| Comparator Or Baseline | N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives: XLogP ~1.8–2.0; IC50 (best compounds) = 3.1 µM (HT-29, compound 3h), 4.5 µM (SKNMC, compound 3d), 12.6 µM (PC3, compound 3b); Doxorubicin IC50 ~0.5–2.0 µM |
| Quantified Difference | Δ XLogP3-AA ≈ +2.5 to +2.7 log units; Cytotoxicity data pending direct head-to-head comparison |
| Conditions | Lipophilicity: computed by XLogP3 3.0 (PubChem). Cytotoxicity: MTT assay, 48–72 h exposure, PC3 (prostate), HT-29 (colon), SKNMC (neuroblastoma) cell lines, doxorubicin as reference [1]. |
Why This Matters
The substantial lipophilicity difference predicts altered membrane permeability and tissue distribution, making the target compound a distinct chemical probe unsuitable for substitution by the 5-mercapto series in cellular assays.
- [1] Mohammadi-Farani A, et al. N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents. Iran J Pharm Res. 2014 Spring;13(2):487-92. PMID: 25237343. View Source
- [2] PubChem. Compound Summary for CID 40833164: XLogP3-AA computed property. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/40833164 (accessed April 2026). View Source
